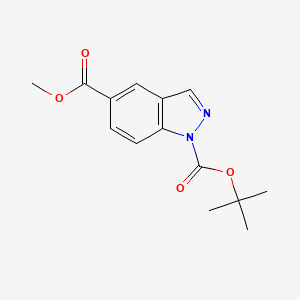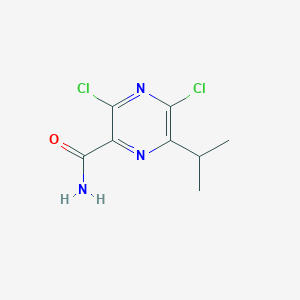![molecular formula C7H3ClF3N3 B1510296 4-Chlor-2-(Trifluormethyl)-7H-pyrrolo[2,3-d]pyrimidin CAS No. 1060815-85-1](/img/structure/B1510296.png)
4-Chlor-2-(Trifluormethyl)-7H-pyrrolo[2,3-d]pyrimidin
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It is used to prepare trifluoromethyl (pyrimidin-??2-??yl)??azetidine-??2-??carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, which includes 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, has been discussed in several studies . The synthesis often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine are complex and can involve various other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine include a density of 1.6±0.1 g/cm3 , a refractive index of 1.584 , and a molar refractivity of 48.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
4-Chlor-2-(Trifluormethyl)-7H-pyrrolo[2,3-d]pyrimidin: ist ein wertvolles Zwischenprodukt in der medizinischen Chemie. Es dient als Grundstruktur für die Entwicklung pharmazeutischer Verbindungen mit einem breiten Spektrum an therapeutischen Anwendungen. Derivate dieser Verbindung wurden beispielsweise auf ihr Potenzial als Kinaseinhibitoren untersucht, die in der gezielten Krebstherapie von entscheidender Bedeutung sind . Darüber hinaus ist die Trifluormethylgruppe ein häufiges Merkmal in Medikamenten zur Behandlung von Krankheiten wie Brustkrebs, wie bei dem von der FDA zugelassenen Alpelisib .
Landwirtschaft
Im landwirtschaftlichen Sektor sind Derivate dieser Verbindung integraler Bestandteil der Herstellung von Wirkstoffen für Agrochemikalien. Sie spielen eine bedeutende Rolle im Pflanzenschutz und helfen, Pflanzen vor Schädlingen und Krankheiten zu schützen. Die einzigartigen physikalisch-chemischen Eigenschaften, die durch das Fluoratom vermittelt werden, machen diese Derivate in diesem Bereich äußerst wirksam .
Materialwissenschaften
Die Derivate der Verbindung werden auch in den Materialwissenschaften eingesetzt, insbesondere bei der Entwicklung neuartiger Materialien mit bestimmten gewünschten Eigenschaften. Die Trifluormethylgruppe kann die Eigenschaften des Materials beeinflussen, z. B. seine thermische Stabilität und chemische Beständigkeit, was sie für die Synthese fortschrittlicher Materialien wertvoll macht .
Umweltwissenschaften
In den Umweltwissenschaften wird die Verbindung zur Untersuchung des Umweltschicksals fluorierter organischer Chemikalien verwendet. Ihre Derivate können als Tracer oder Standards in der Umweltprobenahme und -analyse verwendet werden, was zur Überwachung der Umweltverschmutzung und zur Bewertung ökologischer Risiken beiträgt .
Analytische Chemie
This compound: findet in der analytischen Chemie als Referenzverbindung Anwendung. Es wird verwendet, um Instrumente zu kalibrieren und analytische Methoden zu validieren, um die Genauigkeit und Zuverlässigkeit chemischer Analysen in verschiedenen Forschungsbereichen zu gewährleisten .
Biochemie
In der Biochemie ist die Verbindung ein wichtiger Vorläufer bei der Synthese von Nukleotidanaloga und anderen bioaktiven Molekülen. Ihre Derivate werden auf ihre Wechselwirkungen mit biologischen Makromolekülen untersucht, was zu unserem Verständnis grundlegender biochemischer Prozesse und der Entdeckung neuer Wirkstoffziele beiträgt .
Wirkmechanismus
Target of Action
It has been used to prepare trifluoromethyl (pyrimidin-2-yl)azetidine-2-carboxamides, which are potent, orally bioavailable tgr5 (gpbar1) agonists . TGR5 is a G protein-coupled bile acid receptor present in brown adipose tissue and the intestine, where it stimulates energy expenditure and contributes to weight loss .
Mode of Action
Based on its use in the synthesis of tgr5 agonists, it can be inferred that it may interact with this receptor, leading to the activation of intracellular signaling pathways .
Biochemical Pathways
This can result in the upregulation of thyroid hormone activating enzyme and increase energy expenditure .
Pharmacokinetics
It is known to be stored under an inert atmosphere at 2-8°c . Its solubility in chloroform and methanol is slight .
Result of Action
As a precursor in the synthesis of tgr5 agonists, it may contribute to the activation of tgr5 and the subsequent stimulation of energy expenditure and weight loss .
Action Environment
It is known to be stored under an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-3-1-2-12-5(3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVQKRMJPKVDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743645 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-85-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)
![8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1510237.png)



![7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1510246.png)


